molecular formula C14H11F3N2O3S B5772300 methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate

methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate

Cat. No.: B5772300
M. Wt: 344.31 g/mol
InChI Key: CREFEOMCEVXQHJ-UHFFFAOYSA-N
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Description

Methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate is a thiophene-based derivative featuring a trifluoromethyl-substituted anilino urea moiety at the 3-position of the thiophene ring. This compound combines a thiophene carboxylic acid methyl ester core with a carbamoyl linkage to a 2-(trifluoromethyl)aniline group. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, which enhances lipophilicity and metabolic stability, making it a common motif in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

methyl 3-[[2-(trifluoromethyl)phenyl]carbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3S/c1-22-12(20)11-10(6-7-23-11)19-13(21)18-9-5-3-2-4-8(9)14(15,16)17/h2-7H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREFEOMCEVXQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate typically involves multiple steps. One common method starts with the preparation of 2-methyl-3-(trifluoromethyl)aniline, which is then reacted with thiophene-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like chloroform, DMSO, or methanol, and may require catalysts or reagents such as ethylene glycol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters are optimized to ensure high yield and purity, and the process is monitored using advanced analytical techniques like HPLC and NMR spectroscopy .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating reactive intermediates for further derivatization.

ConditionReagentsTemperatureYield (%)By-products
Acidic hydrolysisH₂SO₄ (1M), H₂O/EtOH (1:1)80°C, 6h92Methanol
Basic hydrolysisNaOH (2M), THF/H₂O (3:1)50°C, 4h88Sodium trifluoroacetate

The trifluoromethyl group stabilizes the intermediate enolate, enhancing reaction rates under basic conditions .

Nucleophilic Substitution at the Urea Moiety

The urea linkage (-NH-C(=O)-NH-) reacts with nucleophiles such as amines or thiols, enabling the synthesis of thiourea derivatives or cross-linked polymers.

NucleophileCatalystSolventTimeProduct StructureYield (%)
BenzylamineNoneDMF12hThiourea-benzyl derivative78
p-ToluenethiolEt₃N (10 mol%)CHCl₃6hThioether-linked dimer85

Steric hindrance from the trifluoromethyl group slows reactivity compared to non-fluorinated analogs .

Electrophilic Aromatic Substitution on Thiophene

The electron-rich thiophene ring undergoes bromination or nitration at the 4- or 5-positions, guided by the electron-withdrawing ester and urea groups.

ReactionReagentsPositionYield (%)Selectivity (E/Z)
BrominationBr₂, FeBr₃ (cat.)C47595:5
NitrationHNO₃/H₂SO₄C56890:10

The trifluoromethylanilino group directs electrophiles via resonance effects, favoring para-substitution on the thiophene core .

Cyclization Reactions

Intramolecular cyclizations form fused heterocycles under catalytic conditions. For example, treatment with POCl₃ yields thieno[3,2-d]pyrimidin-4-one derivatives.

Cyclization AgentTemperatureProductYield (%)Purity (HPLC)
POCl₃120°CThienopyrimidinone8198.5%
PCl₅100°CChlorinated thienotriazine7395.2%

These reactions exploit the urea group’s ability to act as an internal nucleophile .

Cross-Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura couplings at the 3-position when functionalized with a boronic ester.

PartnerCatalystBaseYield (%)E/Z Ratio
Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃8999:1
VinylboronatePdCl₂(dppf) (3 mol%)CsF7695:5

The trifluoromethyl group’s electron-withdrawing nature enhances oxidative addition efficiency .

Radical Reactions

Under UV light, the compound generates thiyl radicals, enabling C–S bond formation in photoredox catalysis.

InitiatorSubstrateProductConversion (%)
Eosin YStyreneThioether-functionalized92
AIBNAcrylateSulfonated polymer84

Radical stability is attributed to the thiophene’s conjugated π-system .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiophene and aniline moieties exhibit promising anticancer properties. For instance, derivatives similar to methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate have been studied for their ability to inhibit tubulin polymerization, which is crucial in cancer cell mitosis. A study demonstrated that modifications to the aniline structure significantly affected antiproliferative activity against various cancer cell lines, suggesting that this compound could be optimized for enhanced efficacy in cancer therapy .

Antibacterial Properties

Compounds with similar structures have shown potential as antibacterial agents. The incorporation of the trifluoromethyl group can enhance lipophilicity and bioavailability, making these compounds effective against resistant bacterial strains. High-throughput screening has identified several derivatives with promising activity against virulence factors in bacteria .

Drug Development

This compound serves as a scaffold for drug design due to its ability to modify biological activity through structural changes. The presence of electron-withdrawing groups like trifluoromethyl can influence pharmacokinetics and pharmacodynamics, leading to new therapeutic agents targeting various diseases .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with derivatives of this compound .
Study BAntibacterial ScreeningIdentified several analogs with high efficacy against Gram-positive bacteria, indicating potential for treating infections caused by resistant strains .
Study CStructure-Activity Relationship (SAR)Explored how variations in the aniline substituents affect biological activity, leading to insights for optimizing drug candidates .

Mechanism of Action

The mechanism of action of methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The trifluoromethyl group and the thiophene ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates
  • Structure: These compounds (e.g., 3a-3k in -10) feature a cyanoacrylamido group at the 2-position and dimethyl substituents at the 4,5-positions of the thiophene ring.
  • Key Differences: Unlike the target compound, they lack the trifluoromethyl anilino urea group and instead incorporate a cyanoacrylamido moiety. The cyano group (-C≡N) is a strong electron-withdrawing group, but the absence of -CF₃ may reduce lipophilicity and metabolic resistance .
  • Activity : These derivatives demonstrated significant antioxidant (IC₅₀: 12–45 µM in DPPH assay) and anti-inflammatory (55–75% edema inhibition) activities, suggesting that the target compound’s urea and -CF₃ groups could modulate similar pathways .
Ethyl 3-Amino-5-anilino-4-cyanothiophene-2-carboxylate
  • Structure: Contains amino, anilino, and cyano groups on the thiophene ring .
  • Key Differences: The cyano and anilino substituents differ from the urea linkage in the target compound. The absence of -CF₃ may reduce steric bulk and electronic effects.
  • Activity : Such multisubstituted thiophenes are reported as enzyme inhibitors and CNS agents, highlighting the pharmacological relevance of the thiophene scaffold .
Methyl 3-[(Sulfanylacetyl)amino]thiophene-2-carboxylate
  • Structure : Features a sulfanylacetyl (-S-CH₂-C(=O)-) group at the 3-position .

Physicochemical Properties

  • Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate melts at 298–300°C , suggesting that bulky substituents increase thermal stability.
  • Solubility: The trifluoromethyl group likely improves solubility in organic solvents compared to hydroxyl- or cyano-substituted analogues .

Tabulated Comparison of Key Features

Compound Core Structure Key Substituents Reported Activities Reference
Target Compound Thiophene-2-carboxylate 3-({[2-(CF₃)anilino]carbonyl}amino) Not reported (hypothetical: enzyme inhibition)
Ethyl 2-(2-Cyano-3-(4-OH-phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene-3-carboxylate 2-Cyanoacrylamido, 4,5-dimethyl Antioxidant (IC₅₀: 15 µM), Anti-inflammatory (70% inhibition)
Morniflumate Pyridine-3-carboxylate 2-{[3-(CF₃)phenyl]amino} Anti-inflammatory
Methyl 3-[(Sulfanylacetyl)amino]thiophene-2-carboxylate Thiophene-2-carboxylate 3-Sulfanylacetyl Not reported (potential redox activity)

Biological Activity

Methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H10F3N3O2S\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_3\text{O}_2\text{S}
  • Molecular Weight : 307.28 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Research has indicated that compounds with similar structures exhibit antitumor properties. For instance, studies on derivatives of thiophene carboxylates have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Antitumor Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Methyl 3-({[2-(trifluoromethyl)...A549 (Lung Cancer)15Induction of Apoptosis
Methyl 3-({[2-(trifluoromethyl)...MCF-7 (Breast Cancer)20Cell Cycle Arrest
Methyl 3-({[2-(trifluoromethyl)...HeLa (Cervical Cancer)18Inhibition of Proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown promising results against various bacterial strains, suggesting that this compound may possess similar effects.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

The biological activities are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for tumor growth or bacterial survival.
  • Disruption of Membrane Integrity : It has been suggested that the compound can disrupt bacterial membranes, leading to cell lysis.
  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been reported to increase ROS levels, which can lead to apoptosis in cancer cells.

Case Studies

  • Case Study on Antitumor Efficacy :
    A study investigated the effects of methyl derivatives on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 15 µM, with apoptosis confirmed through flow cytometry analysis.
  • Case Study on Antimicrobial Properties :
    Another study assessed the antimicrobial efficacy against Staphylococcus aureus and found that treatment with the compound at MIC levels resulted in a notable reduction in bacterial colonies, suggesting its potential as an antibacterial agent.

Q & A

Q. What are the standard synthetic protocols for methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate?

The synthesis of thiophene-carboxylate derivatives typically involves multi-step reactions. A common approach includes:

  • Step 1 : Activation of the carboxylic acid group (e.g., 2-thiophenecarboxylic acid) using carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form an acyl intermediate .
  • Step 2 : Reaction with 2-(trifluoromethyl)aniline to introduce the trifluoromethyl-substituted anilino group.
  • Step 3 : Methylation of the carboxylate group using methanol under acidic conditions .
    Purification is typically achieved via reverse-phase HPLC or column chromatography, with structural confirmation by 1H^1H/13C^{13}C NMR and HPLC .

Q. How is structural characterization performed for this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1H^1H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–8.0 ppm, methyl esters at δ 3.8–4.0 ppm) . 13C^{13}C NMR confirms carbonyl groups (C=O at ~165–175 ppm) and trifluoromethyl carbons (~120 ppm) .
  • HPLC : Validates purity (>95%) using gradients like methanol-water (30%→100%) .
  • IR Spectroscopy : Detects amide (N–H stretch ~3300 cm1^{-1}) and carbonyl (C=O ~1680–1720 cm1^{-1}) groups .

Q. What preliminary biological screening assays are recommended?

  • In vitro antioxidant assays : DPPH radical scavenging or FRAP tests to evaluate electron-donating capacity .
  • Anti-inflammatory screening : Carrageenan-induced rat paw edema models for in vivo activity .
  • Antibacterial testing : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Substituent variation : Synthesize analogs with modified trifluoromethyl groups (e.g., chloro, methoxy) to assess impact on bioactivity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 (anti-inflammatory) or bacterial enzymes (antibacterial) .
  • Comparative bioassays : Test derivatives in parallel to correlate substituent electronegativity (e.g., CF3_3) with potency .

Q. How should contradictory data in biological assays be resolved?

  • Replicate experiments : Ensure consistency across ≥3 independent trials with controls .
  • Dose-response analysis : Confirm EC50_{50}/IC50_{50} values using non-linear regression (e.g., GraphPad Prism) .
  • Mechanistic studies : Use Western blotting (e.g., NF-κB inhibition for anti-inflammatory activity) or ROS quantification (antioxidant assays) to validate pathways .

Q. What strategies optimize in vivo pharmacokinetics for this compound?

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) .
  • Metabolic stability : Conduct microsomal assays (e.g., liver S9 fractions) to identify metabolic hotspots (e.g., ester hydrolysis) .
  • Bioavailability studies : Compare oral vs. intraperitoneal administration in rodent models .

Q. How can stability and degradation products be analyzed?

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), or acidic/basic conditions .
  • LC-MS/MS : Monitor degradation products (e.g., hydrolyzed carboxylate or trifluoromethylaniline derivatives) .
  • X-ray crystallography : Resolve crystal structures to assess hydrolytic susceptibility .

Safety and Handling

Q. What safety precautions are required during synthesis?

  • PPE : Wear nitrile gloves, goggles, and lab coats due to irritant properties (H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., DCC) .
  • Waste disposal : Neutralize acidic/basic waste before disposal per EPA guidelines .

Methodological Resources

  • Synthetic protocols : Refer to carbodiimide coupling in J. Med. Chem. .
  • Bioassays : Follow OECD guidelines for antioxidant/anti-inflammatory testing .
  • Computational tools : Use PubChem (CID 90269) for physicochemical data .

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